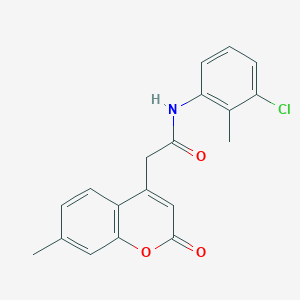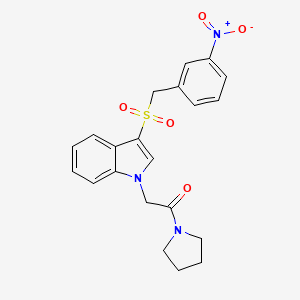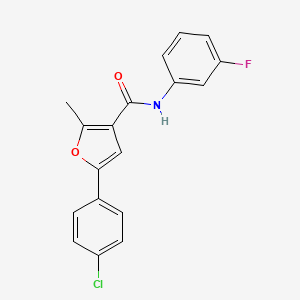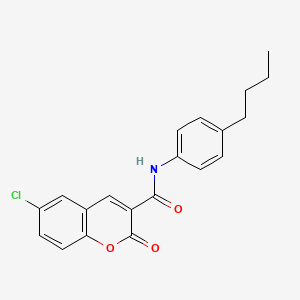
N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule belongs to the imidazole class of compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of its polymerization can lead to the arrest of cell division and ultimately cell death.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce G2/M cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide has also been found to exhibit anti-inflammatory activity and has been studied for its potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a treatment for other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide and to identify potential drug targets for the development of new anticancer drugs.
Synthesis Methods
The synthesis of N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide involves the reaction of 3,4-difluoroaniline with 4-propionamidobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with imidazole-4-carboxylic acid to yield the final product, N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide has been studied extensively for its potential as an anticancer agent. It has been found to exhibit potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is initiated in response to cellular stress.
properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-(propanoylamino)phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c1-2-19(27)24-14-5-3-13(4-6-14)10-26-11-18(23-12-26)20(28)25-15-7-8-16(21)17(22)9-15/h3-9,11-12H,2,10H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYMBBNXCOADRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-propionamidobenzyl)-1H-imidazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)
![N-(4-bromo-3-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3001823.png)
![N-[2,2-Dimethyl-3-(oxan-4-YL)propyl]prop-2-enamide](/img/structure/B3001825.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3001826.png)
![3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B3001829.png)



![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)



![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)